Inducible Nitric Oxide Synthase (iNOS) Inhibition: A Direct Cellular Potency Comparison of 3-[2-(3-Nitrophenoxy)ethoxy]aniline
In a direct head-to-head cellular assay, 3-[2-(3-Nitrophenoxy)ethoxy]aniline demonstrates measurable inhibitory activity against human inducible nitric oxide synthase (iNOS). The compound exhibits an EC₅₀ of 290 nM when assessed in HEK293 cells expressing human iNOS [1]. This level of cellular potency distinguishes it from several closely related aniline derivatives within the same patent family, many of which fail to show any meaningful iNOS inhibition under comparable assay conditions. The presence of the 3-nitrophenoxy-ethoxy substituent pattern is hypothesized to confer this specific activity, as simple N-substituted anilines lacking this motif are reported to be inactive [2].
| Evidence Dimension | Inhibition of human iNOS (cellular NO production) |
|---|---|
| Target Compound Data | EC₅₀ = 290 nM |
| Comparator Or Baseline | Inactive N-substituted aniline derivatives (no quantitative data; reported as inactive) |
| Quantified Difference | Quantified active vs. qualitatively inactive |
| Conditions | HEK293 cells expressing human iNOS, inhibition of nitric oxide production after 18 hrs using 2,3-diaminonaphthalene |
Why This Matters
This quantitative EC₅₀ value provides a benchmark for assay validation and SAR follow-up, confirming that this specific compound, unlike many simpler analogs, possesses a measurable cellular iNOS inhibitory phenotype.
- [1] BindingDB. Affinity data for monomer ID 50348731 (CHEMBL1801061), Target: Nitric oxide synthase, inducible (Human). Accessed April 2026. View Source
- [2] Patents Justia. Aniline derivatives possessing an inhibitory effect of nitric oxide synthase. US Patent 6,534,546, issued March 18, 2003. View Source
